

An In-depth Guide to the Discovery and Development of Allisartan Isoproxil

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Compound of Interest		
Compound Name:	Allisartan isoproxil	
Cat. No.:	B1666884	Get Quote

Introduction

Allisartan isoproxil is a novel, orally administered angiotensin II receptor blocker (ARB) developed for the treatment of hypertension.[1][2] As a member of the ARB class, it exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS).[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of Allisartan isoproxil, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

Allisartan isoproxil was discovered and developed in China by Allist Pharmaceuticals and is marketed by Shenzhen Salubris Pharmaceuticals.[5][6] It was approved by the Chinese Food and Drug Administration (CFDA) in 2012 for the treatment of hypertension and was launched in 2013.[2][7]

Allisartan isoproxil is a prodrug that is converted to its active metabolite, EXP3174, in the body.[3][8] EXP3174 is also the active metabolite of losartan, another widely used ARB.[5][9] However, unlike losartan, which is metabolized by cytochrome P450 enzymes to produce EXP3174 and other metabolites, Allisartan isoproxil is hydrolyzed by esterases in the gastrointestinal tract to EXP3174 as its sole active metabolite.[8][9][10] This metabolic pathway avoids the involvement of the CYP450 system, potentially reducing the risk of drug-drug interactions.[9]



Synthesis:

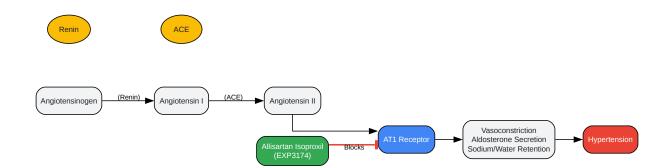
A scalable synthesis process involves the alkylation of 2-butyl-4-chloro-5-(hydroxymethyl)-imidazole with N-triphenylmethyl-5-(4'-bromomethylbiphenyl-2-yl)tetrazole, followed by oxidation to the corresponding carboxylic acid.[5] The acid is then etherified with isopropyl chloromethyl carbonate, and a final de-tritylation step under acidic conditions yields **Allisartan isoproxil**.[5]

Mechanism of Action

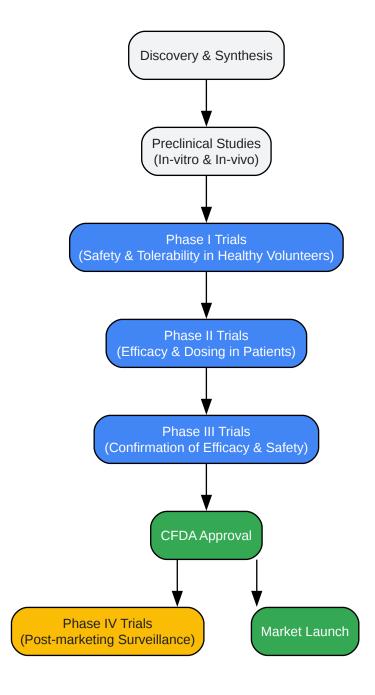
Allisartan isoproxil's mechanism of action is centered on the selective blockade of the AT1 receptor, which mitigates the effects of angiotensin II.[3][4] Angiotensin II is a potent vasoconstrictor that plays a crucial role in blood pressure regulation.[3] By binding to AT1 receptors, it triggers a cascade of physiological responses, including vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to elevated blood pressure.[3]

By inhibiting the binding of angiotensin II to the AT1 receptor, **Allisartan isoproxil**'s active metabolite, EXP3174, prevents these hypertensive effects, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[3][4] This targeted action on the RAAS not only lowers blood pressure but may also offer protective cardiovascular benefits by reducing the remodeling of blood vessels and the heart associated with chronic hypertension. [4]









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Foundational & Exploratory





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